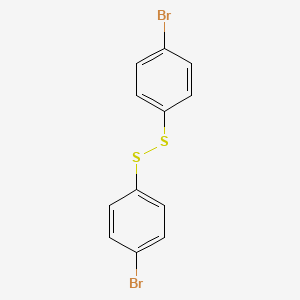

4-Bromophenyl disulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677443. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(4-bromophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQVHIINDXJOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201513 | |

| Record name | Bis(4-bromophenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-84-2 | |

| Record name | Bis(4-bromophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-bromophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-bromophenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOPHENYL DISULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-bromophenyl) disulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S65QBT5EZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenyl Disulfide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl disulfide, with the chemical formula C₁₂H₈Br₂S₂, is an organosulfur compound that has garnered interest in various fields of chemical research and development. Its structure, featuring two bromophenyl groups linked by a disulfide bond, imparts it with unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and relevant experimental methodologies associated with this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for its handling, application in synthesis, and characterization.

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂S₂ |

| Molecular Weight | 376.13 g/mol [1] |

| Appearance | White to orange to green powder or crystalline solid[2] |

| Melting Point | 92.0 to 96.0 °C[2] |

| Boiling Point | 403.3 °C at 760 mmHg[1] |

| Density | 1.83 g/cm³[1] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol (slightly)[1][3] |

| CAS Number | 5335-84-2[1] |

Molecular Structure

The molecular structure of this compound has been elucidated through crystallographic studies. The disulfide bond (-S-S-) connects the two 4-bromophenyl rings.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. The key crystallographic data are presented in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | C c c 2 | 7.7242 | 28.033 | 5.9565 | 90 | 90 | 90 |

| [Source: PubChem CID 219553][4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below is a summary of expected spectroscopic data.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-7.6 ppm. Due to the symmetry of the molecule, two sets of doublets are expected for the aromatic protons on each ring. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-140 ppm. Four distinct signals are expected for the aromatic carbons, in addition to the carbon attached to the sulfur atom. |

| FT-IR | Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), C-Br stretching (typically below 1000 cm⁻¹), and a weak S-S stretching band (around 400-500 cm⁻¹). |

| Mass Spec | The molecular ion peak [M]⁺ would be observed at m/z ≈ 374, 376, and 378 in a characteristic isotopic pattern due to the presence of two bromine atoms. |

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Bromothiophenol

This protocol describes a general method for the synthesis of aryl disulfides through the oxidation of the corresponding thiols.

Materials:

-

4-Bromothiophenol

-

An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

-

A suitable solvent (e.g., ethanol, methanol, or dichloromethane)

-

A base (optional, e.g., triethylamine)

Procedure:

-

Dissolve 4-bromothiophenol in the chosen solvent in a round-bottom flask.

-

If an acid is generated during the reaction, add a base to neutralize it.

-

Slowly add the oxidizing agent to the solution with stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction if necessary (e.g., by adding a reducing agent like sodium thiosulfate for iodine oxidation).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate to obtain the crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For further crystallization, the flask can be placed in an ice bath or refrigerator.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Signaling Pathways and Experimental Workflows

Thiol-Disulfide Exchange Mechanism

This compound can participate in thiol-disulfide exchange reactions, a common biochemical process. The following diagram illustrates the general mechanism.

Polymer Cross-Linking Workflow

This compound can act as a cross-linking agent in polymer chemistry. The disulfide bond can be incorporated into a polymer backbone and subsequently cleaved and reformed, allowing for dynamic polymer networks.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromophenyl Disulfide from 4-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromophenyl disulfide from its precursor, 4-bromothiophenol. This disulfide compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its efficient preparation is of significant interest. This document outlines a reliable experimental protocol, presents key quantitative data, and illustrates the underlying reaction mechanism and experimental workflow.

Introduction

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, with broad applications in both industrial and biological contexts. The resulting disulfide bond plays a crucial role in the structural integrity of proteins and is a key functional group in numerous pharmacologically active molecules. This compound, in particular, serves as a versatile building block in medicinal chemistry and materials science. This guide focuses on a practical and efficient method for its synthesis via the iodine-catalyzed aerobic oxidation of 4-bromothiophenol.

Reaction Scheme

The overall reaction involves the oxidative coupling of two molecules of 4-bromothiophenol in the presence of a catalytic amount of iodine and an oxygen atmosphere, typically provided by air or an oxygen balloon.

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactant | 4-Bromothiophenol | |

| Molecular Formula | C₆H₅BrS | [1] |

| Molar Mass | 189.07 g/mol | [1] |

| Product | This compound | |

| Molecular Formula | C₁₂H₈Br₂S₂ | |

| Molar Mass | 376.13 g/mol | |

| Melting Point | 92.0-96.0 °C | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Reaction Conditions & Yield | ||

| Catalyst | Iodine (I₂) | [3] |

| Oxidant | Oxygen (from air or O₂ balloon) | [3] |

| Solvent | Ethyl Acetate (EtOAc) | [3] |

| Temperature | 70 °C | [3] |

| Reaction Time | 4 hours | [3] |

| Typical Yield | >95% | [3] |

Experimental Protocol: Iodine-Catalyzed Aerobic Oxidation

This protocol is adapted from a general method for the iodine-catalyzed aerobic oxidation of thiols.[3]

Materials:

-

4-Bromothiophenol

-

Iodine (I₂)

-

Ethyl Acetate (EtOAc), anhydrous

-

Oxygen supply (balloon or bubbler)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq.).

-

Solvent and Catalyst Addition: Dissolve the 4-bromothiophenol in ethyl acetate. Add a catalytic amount of iodine (e.g., 5 mol%).

-

Oxygen Atmosphere: Flush the flask with oxygen and maintain a positive pressure of oxygen using an oxygen-filled balloon attached to the top of the condenser.

-

Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically within 4 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, wash the solution with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 4-Bromophenyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromophenyl disulfide, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₈Br₂S₂.[1] Its molecular weight is 376.13 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to its symmetric aromatic structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 | Doublet (d) | 4H | Ar-H (ortho to S-S) |

| 6.87 | Doublet (d) | 4H | Ar-H (meta to S-S) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | C -Br |

| 132.7 | C -S |

| 127.4 | Ar-C H (meta to S-S) |

| 114.7 | Ar-C H (ortho to S-S) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3020 | Medium | C-H stretch (aromatic) |

| ~1570-1470 | Strong | C=C stretch (aromatic ring) |

| ~1090 | Strong | C-Br stretch |

| ~814 | Strong | p-substituted benzene (C-H out-of-plane bend) |

| ~540 | Weak-Medium | S-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 374 | ~50 | [M]⁺ (with ²⁷⁹Br) |

| 376 | 100 | [M]⁺ (with ¹⁷⁹Br, ¹⁸¹Br) |

| 378 | ~50 | [M]⁺ (with ²⁸¹Br) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance or Varian Unity INOVA) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm (-20 to 220 ppm).

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H) or the TMS signal (δ = 0.00 ppm). For ¹³C, calibrate to the CDCl₃ triplet at δ = 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Scientific Nicolet iS5) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data Format: Transmittance.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source (e.g., Agilent 7890B GC with a 5977A MSD).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

Data Processing:

-

Integrate the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak and characteristic fragment ions. Note the isotopic pattern of the molecular ion.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Solid-State Architecture of 4-Bromophenyl Disulfide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 4-bromophenyl disulfide, a molecule of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the compound's structural characteristics and the experimental methodologies used for its characterization.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Ccc2. The crystal structure is characterized by a specific arrangement of the molecules in the unit cell, defined by the parameters listed in Table 1.

Crystallographic Data

The fundamental crystallographic data for this compound are summarized below. This information provides the basis for understanding the packing of the molecules in the crystal lattice.

| Parameter | Value[1] |

| Crystal System | Orthorhombic |

| Space Group | Ccc2 |

| a (Å) | 7.7242 |

| b (Å) | 28.033 |

| c (Å) | 5.9565 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1289.9 |

| Z | 4 |

Table 1: Crystallographic Data for this compound.

Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Key bond lengths, bond angles, and torsion angles determine the molecule's conformation. While the precise, experimentally determined values from the primary literature were not publicly available, typical values for similar structures can be inferred. The C-S-S-C dihedral angle is a particularly important feature of disulfide-containing molecules, influencing their conformational flexibility and intermolecular interactions.

Experimental Protocols

The synthesis and crystallization of this compound are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections outline a plausible experimental approach based on established chemical methods.

Synthesis of this compound

A common and effective method for the synthesis of symmetrical aryl disulfides is the oxidation of the corresponding thiophenol. In the case of this compound, the synthesis would proceed via the oxidation of 4-bromothiophenol.

Materials:

-

4-bromothiophenol

-

An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

-

A suitable solvent (e.g., ethanol, methanol, or dichloromethane)

-

A catalyst (optional, depending on the oxidant)

Procedure:

-

Dissolve 4-bromothiophenol in a suitable solvent in a reaction flask.

-

Slowly add the oxidizing agent to the solution with stirring at room temperature. The reaction is often exothermic and may require cooling.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure.

-

The crude product is then purified, typically by recrystallization, to yield pure this compound.

Crystallization

The growth of single crystals of sufficient size and quality is paramount for X-ray diffraction studies. A slow recrystallization process is generally employed.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature.

-

For further crystal growth, the solution can be stored at a lower temperature (e.g., in a refrigerator) for an extended period.

-

Once crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its synthesis and characterization.

References

A Technical Guide to the Physical Properties of Bis(4-bromophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bis(4-bromophenyl) disulfide. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a visual representation of a relevant synthetic workflow.

Core Physical and Chemical Properties

Bis(4-bromophenyl) disulfide, with the CAS number 5335-84-2, is a symmetrical aromatic disulfide. Its properties are summarized below, providing a foundational dataset for laboratory and development applications.

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂S₂ |

| Molecular Weight | 376.13 g/mol |

| Appearance | Yellow crystalline solid; White to orange/green powder/crystal[1] |

| Melting Point | 93 - 94 °C[1][2] |

| Boiling Point | 403.3 °C at 760 mmHg |

| Density | 1.83 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents. Slightly soluble in Chloroform and Methanol.[2] |

| Flash Point | 197.7 °C |

| UV Maximum Absorption | 248 nm (in CH₃CN)[1] |

| Crystal System | Orthorhombic |

| Space Group | Ccc2[3] |

Experimental Protocols

The determination of the physical properties of a compound relies on standardized experimental procedures. Below are detailed methodologies relevant to the data presented.

2.1. Melting Point Determination

The melting point is a critical indicator of purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[1]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) and a sealed-end capillary tube are required.[1][3]

-

Sample Preparation: A small amount of the dry, finely powdered bis(4-bromophenyl) disulfide is packed into the capillary tube to a depth of 1-2 mm.[2][3]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[1]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[4]

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of a compound.

-

Sample Preparation:

-

Approximately 5-25 mg of bis(4-bromophenyl) disulfide is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[5][6]

-

The solution must be free of any solid particles. If necessary, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

An internal standard, such as tetramethylsilane (TMS), may be used for chemical shift calibration.[6]

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.

-

The magnetic field is "shimmed" to achieve maximum homogeneity.[6]

-

A series of radiofrequency pulses are applied to the sample. The resulting free-induction decay (FID) signal is detected.[7]

-

A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which shows chemical shifts versus intensity.

-

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

-

Ionization (Electron Ionization - EI):

-

A small sample of the compound is introduced into the instrument, where it is vaporized.[8]

-

The gaseous molecules are bombarded by a high-energy beam of electrons.[9][10] This typically ejects one electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[9][11]

-

-

Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated by an electric field.[11]

-

The ions travel through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[10][11]

-

A detector measures the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.[9] The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight of bis(4-bromophenyl) disulfide.

-

Synthetic Workflow Visualization

The following diagram illustrates a generalized one-pot experimental workflow for the synthesis of symmetrical diaryl disulfides, such as bis(4-bromophenyl) disulfide, from an aryl halide precursor. This method is noted for its efficiency.[12]

Caption: Generalized workflow for the one-pot synthesis of bis(4-bromophenyl) disulfide.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. How To [chem.rochester.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 4-Bromophenyl Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophenyl disulfide (also known as bis(4-bromophenyl) disulfide) in various organic solvents. An understanding of the solubility of this compound is crucial for its application in synthetic chemistry, materials science, and pharmaceutical research, where it can be used as an intermediate or a building block.[1] While quantitative solubility data in the public domain is limited, this guide furnishes available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility.

Core Compound Information

| Parameter | Value |

| Chemical Name | Bis(4-bromophenyl) disulfide |

| Synonyms | This compound, 4,4'-Dibromodiphenyl disulfide |

| CAS Number | 5335-84-2 |

| Molecular Formula | C₁₂H₈Br₂S₂ |

| Molecular Weight | 376.13 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 93 °C |

Qualitative and Quantitative Solubility Data

Publicly available quantitative data on the solubility of this compound is sparse. However, qualitative assessments indicate that it is generally soluble in organic solvents and insoluble in water.[1] The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

| Solvent | Chemical Formula | Solubility (Qualitative) | Solubility (Quantitative) | Temperature (°C) | Notes |

| Chloroform | CHCl₃ | Slightly Soluble[2][3] | Data not available | Not Specified | |

| Methanol | CH₃OH | Slightly Soluble[2][3] | Data not available | Not Specified | |

| Water | H₂O | Insoluble[1] | Data not available | Not Specified | |

| [Insert Solvent] | [Insert Formula] | [Insert Observation] | [Insert Value, e.g., mg/mL] | [Insert Temp.] | [Insert Notes] |

| [Insert Solvent] | [Insert Formula] | [Insert Observation] | [Insert Value, e.g., mg/mL] | [Insert Temp.] | [Insert Notes] |

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5] This protocol provides a step-by-step guide for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24 to 72 hours.[5]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.[5] Centrifugation can be employed to facilitate a more efficient separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100g .

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Thermal Stability and Decomposition of 4-Bromophenyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Bromophenyl disulfide (also known as bis(4-bromophenyl) disulfide). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous diaryl disulfides and presents a projected thermal analysis based on established chemical principles. The experimental protocols provided are based on standard methodologies for the thermal analysis of organosulfur compounds.

Physicochemical Properties

This compound is a symmetrical aromatic disulfide. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈Br₂S₂ | [1] |

| Molecular Weight | 376.13 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 92.0 - 96.0 °C | |

| Boiling Point | 403.3 °C at 760 mmHg (Predicted) | [2] |

| CAS Number | 5335-84-2 | [1][2] |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the exothermic or endothermic nature of decomposition.

Projected Thermogravimetric Analysis (TGA) Data

Table 2: Projected TGA Data for this compound under Nitrogen Atmosphere

| Parameter | Projected Value | Description |

| Onset Decomposition (T_onset) | ~250 - 300 °C | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (T_max) | ~320 - 370 °C | The temperature at which the rate of weight loss is highest. |

| Final Decomposition Temperature | > 400 °C | The temperature at which the primary decomposition stage is complete. |

| Residual Mass at 600 °C | < 10% | The remaining mass, likely consisting of a small amount of carbonaceous residue. |

Note: These are projected values and should be confirmed by experimental analysis.

Projected Differential Scanning Calorimetry (DSC) Data

The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point, followed by thermal events at higher temperatures related to its decomposition.

Table 3: Projected DSC Data for this compound under Nitrogen Atmosphere

| Parameter | Projected Value | Description |

| Melting Point (T_m) | 92 - 96 °C | The temperature at which the solid melts to a liquid (endothermic). |

| Enthalpy of Fusion (ΔH_fus) | 20 - 30 J/g | The heat absorbed during the melting process. |

| Decomposition Event(s) | > 250 °C | Likely a complex series of endothermic and/or exothermic events. |

Note: These are projected values and should be confirmed by experimental analysis.

Thermal Decomposition Pathway and Products

The thermal decomposition of diaryl disulfides is generally initiated by the homolytic cleavage of the sulfur-sulfur bond, which is the weakest bond in the molecule. This generates two thiyl radicals (4-bromophenylthiyl radical in this case). These highly reactive radicals can then undergo a variety of subsequent reactions.

Proposed Decomposition Mechanism

A plausible thermal decomposition pathway for this compound is illustrated in the following diagram.

References

Discovery and first synthesis of 4-Bromophenyl disulfide

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromophenyl Disulfide

Introduction

This compound, with the chemical formula (BrC₆H₄S)₂, is an organosulfur compound that holds significance as a versatile intermediate in organic synthesis and materials science. It is a symmetrical disulfide characterized by the presence of a disulfide bond linking two 4-bromophenyl groups. While a singular, seminal publication detailing its initial discovery is not readily apparent in historical literature, its synthesis and utility are well-established within the broader context of aryl disulfide chemistry. This compound is frequently utilized as a precursor for the synthesis of 4-bromothiophenol and in the development of polymers and other advanced materials. This guide provides a comprehensive overview of a primary synthesis route, detailed experimental protocols, and key characterization data for this compound.

Synthesis Methodology

The most common and direct method for the synthesis of this compound is the oxidation of 4-bromothiophenol. This reaction involves the coupling of two thiol molecules to form a disulfide bond, with the concomitant removal of two hydrogen atoms. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, halogens, or even atmospheric oxygen under basic conditions.

Reaction Pathway: Oxidation of 4-Bromothiophenol

The general transformation can be represented as follows:

2 BrC₆H₄SH + [O] → BrC₆H₄S-SC₆H₄Br + H₂O

This pathway highlights the formation of the disulfide bond through the oxidation of the thiol groups.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the oxidation of 4-bromothiophenol using hydrogen peroxide as the oxidant.

Materials:

-

4-bromothiophenol

-

Ethanol

-

30% Hydrogen peroxide (H₂O₂) solution

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1 equivalent) in ethanol.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution using a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing distilled water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂S₂ |

| Molecular Weight | 376.13 g/mol [1][2] |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 93 °C[1] |

| Boiling Point | 403.3 °C at 760 mmHg[1] |

| Density | 1.83 g/cm³[1] |

| Solubility | Insoluble in water, soluble in organic solvents[1] |

| CAS Number | 5335-84-2[1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals.[2] |

| ¹³C NMR | Spectra available, showing characteristic aromatic carbon signals.[2] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) consistent with the molecular weight.[2] |

Conclusion

This compound is a valuable chemical intermediate whose synthesis is straightforwardly achieved through the oxidation of 4-bromothiophenol. The detailed experimental protocol and workflow provided in this guide offer a clear path to its preparation and purification. The tabulated physical and spectroscopic data serve as a crucial reference for the characterization and quality control of the synthesized compound. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important disulfide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymers Using 4-Bromophenyl Disulfide as a Cross-linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of polymers cross-linked with 4-Bromophenyl disulfide. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key processes to facilitate understanding and implementation in a research and development setting.

Introduction

Disulfide bonds are dynamic covalent linkages that can be cleaved under reducing conditions, making them ideal for creating stimuli-responsive polymers. This compound is a versatile cross-linking agent used to introduce these redox-sensitive moieties into polymer backbones. The resulting polymers have found significant applications in drug delivery, materials science, and rubber production due to their unique properties.[1] The presence of the bromine atom also offers a site for further functionalization, enhancing the versatility of the resulting polymers.

Polymers incorporating disulfide cross-linkers are particularly valuable in drug delivery systems. The disulfide bonds are stable in the oxidative extracellular environment but are readily cleaved in the reducing intracellular environment, leading to the targeted release of encapsulated therapeutics.[2][3] This targeted release mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug.

Applications

The primary applications of polymers synthesized using this compound as a cross-linker include:

-

Redox-Responsive Drug Delivery: The disulfide bonds within the polymer matrix can be cleaved by intracellular reducing agents like glutathione, leading to the disassembly of the polymer and release of the encapsulated drug.[2][3]

-

Thermosetting Plastics and Rubbers: In polymer chemistry, bis(4-bromophenyl) disulfide serves as a cross-linking agent to create three-dimensional network structures, which impart rigidity and stability to the final product.[1]

-

High-Performance Engineering Thermoplastics: Through thermolysis, bis(4-bromophenyl) disulfide can be used to synthesize poly(p-phenylene sulfide) (PPS), a high-temperature thermoplastic with excellent mechanical strength, thermal stability, and chemical resistance.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in polymer synthesis.

Protocol 1: Synthesis of Poly(p-phenylene sulfide) (PPS) via Thermolysis of Bis(4-bromophenyl) disulfide

This protocol is adapted from the work of Zhi Yuan Wang and Allan S. Hay for the synthesis of PPS, a high-performance thermoplastic.

Materials:

-

Bis(4-bromophenyl) disulfide

-

Diphenyl ether

-

1-Chloronaphthalene

-

Methanol

-

Chloroform

-

Nitrogen gas supply

-

Pyrex test tube (1.5 x 15 cm)

-

Sand bath

-

Pipette

Procedure:

-

Place 940 mg (2.0 mmol) of bis(4-iodophenyl) disulfide and 1.8 g of diphenyl ether in a Pyrex test tube.

-

Immerse the test tube in a heated sand bath to a depth of approximately 2 cm to cover the reactants.

-

Maintain the reaction temperature at 250-260 °C for 18 hours.

-

Continuously bubble a stream of nitrogen gas into the solution through a pipette during the reaction. The evolution of iodine will be observed, indicating the progress of the polymerization. The reaction is complete when iodine evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the cooled mixture with 4 mL of 1-chloronaphthalene.

-

Allow the solution to cool further to ambient temperature to precipitate the polymer.

-

Triturate the resulting solids with methanol and then pour into 200 mL of methanol.

-

Collect the polymer by filtration.

-

Dissolve the collected polymer in 1-chloronaphthalene and cool to room temperature to re-precipitate.

-

Filter the polymer with suction.

-

Stir the polymer in hot methanol, followed by hot chloroform, and then methanol again.

-

Dry the purified polymer in air and then in a vacuum oven at 120 °C overnight.

-

The final product is a pale yellow powder of poly(p-phenylene sulfide).

Note: While the cited protocol uses bis(4-iodophenyl) disulfide, the authors state that PPS is also formed from the thermolysis of bis(4-bromophenyl) disulfide in the presence of an equivalent amount of iodide ion or a reactive substrate like diphenyl ether.

Data Presentation

The following table summarizes the key properties of bis(4-bromophenyl) disulfide, which are essential for its use in polymer synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈Br₂S₂ | [1] |

| Molecular Weight | 376.13 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 93 °C | [1] |

| Boiling Point | 403.3 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the synthesis and application of polymers using this compound.

Caption: Workflow for the synthesis and purification of Poly(p-phenylene sulfide).

References

- 1. lookchem.com [lookchem.com]

- 2. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]

- 6. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Poly(p-phenylene sulfide) using 4-Bromophenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic with exceptional thermal stability, chemical resistance, and mechanical properties, making it a material of interest in various advanced applications.[1] While the commercial synthesis of PPS typically involves the reaction of 1,4-dichlorobenzene with sodium sulfide, alternative synthetic routes utilizing 4-bromophenyl disulfide and related compounds have been explored.[1][2][3] These methods offer potential advantages in terms of reaction conditions and the properties of the resulting polymer. This document provides detailed application notes and experimental protocols for the preparation of PPS involving this compound, either as a direct monomer precursor via thermolysis or as a radical initiator for the polymerization of 4-bromobenzenethiol.

Data Presentation

The following tables summarize the key quantitative data from the synthesis of PPS using methods involving this compound and related precursors.

Table 1: Molecular Weight of PPS from Polymerization of 4-Bromobenzenethiol Initiated by Bis(4-bromophenyl) disulfide

| Initiator (1 mol %) | M_w ( g/mol ) | M_n ( g/mol ) | Polydispersity Index (PDI) |

| Bis(4-bromophenyl) disulfide | 19,600 | 6,900 | 2.84 |

| Commercial PPS (for comparison) | 17,100 | 5,600 | 3.05 |

Data obtained by high-temperature gel permeation chromatography (GPC) against polystyrene standards.[2]

Table 2: Thermal Properties and Degree of Polymerization of PPS from Thermolysis of Bis(4-iodophenyl) disulfide

| Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Degree of Polymerization (DP) | T_m (°C) | T_g (°C) |

| 220-230 | 48 | 96 | ~50 | 270 | 85.8 |

| 240-250 | 30 | 94 | ~86 | 270 | 90.6 |

| 250-260 | 18 | 92 | ~100 | 280 | 88.5 |

| 260-270 | 8 | 95 | ~183 | 282 | 91.7 |

While this data is for the iodo-analogue, it provides a strong indication of the reaction trends applicable to the thermolysis of bis(4-halophenyl) disulfides. The thermolysis of bis(4-bromophenyl) disulfide in the presence of an equivalent amount of iodide ion yields PPS with a melting point of 275°C.

Experimental Protocols

Protocol 1: Polymerization of 4-Bromobenzenethiol using Bis(4-bromophenyl) disulfide as a Radical Initiator

This protocol details the synthesis of high molecular weight PPS from 4-bromobenzenethiol, initiated by the free radicals generated from bis(4-bromophenyl) disulfide.[2]

Materials:

-

4-Bromobenzenethiol

-

Bis(4-bromophenyl) disulfide

-

m-Terphenyl (solvent)

-

1-Chloronaphthalene (for dilution)

-

Methanol (for precipitation and washing)

Equipment:

-

Test tube

-

Septum

-

Nitrogen source with needle

-

Salt bath or other suitable high-temperature bath

-

Filtration apparatus

Procedure:

-

In a test tube, combine 4-bromobenzenethiol (1.0 g, 5.29 mmol), bis(4-bromophenyl) disulfide (0.0199 g, 0.0529 mmol, 1 mol %), and m-terphenyl (1.0 g).

-

Place the test tube in a salt bath preheated to 270°C, ensuring the contents are fully submerged.

-

Cap the test tube with a septum and introduce a slow stream of nitrogen via a needle to maintain an inert atmosphere.

-

Allow the reaction to proceed for 96 hours at 270°C.

-

After 96 hours, remove the test tube from the heat and add 3 mL of 1-chloronaphthalene to dilute the reaction mixture.

-

Pour the contents into 200 mL of methanol to precipitate the polymer.

-

Heat the methanol suspension to boiling while stirring, then filter the solid polymer.

-

The resulting polymer can be further purified by washing with hot methanol and then dried. A flexible PPS film can be obtained after appropriate processing.[2]

Protocol 2: Synthesis of PPS by Thermolysis of Bis(4-halophenyl) disulfides

This protocol provides a general method for the synthesis of PPS via the thermolysis of bis(4-halophenyl) disulfides. For bis(4-bromophenyl) disulfide, the presence of an iodide source is necessary to facilitate the polymerization by reducing bromine radicals.[2]

Materials:

-

Bis(4-bromophenyl) disulfide

-

Potassium iodide (or another suitable iodide source)

-

Diphenyl ether (or another high-boiling solvent)

-

1-Chloronaphthalene (for dilution)

-

Methanol (for precipitation and washing)

-

Chloroform (for washing)

Equipment:

-

Pyrex test tube (or similar reaction vessel)

-

Nitrogen source with a pipette for bubbling

-

Heated sand bath

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Place bis(4-bromophenyl) disulfide and an equimolar amount of potassium iodide in a Pyrex test tube with a high-boiling solvent such as diphenyl ether.

-

Immerse the tube in a heated sand bath to a depth that covers the reactants.

-

Heat the reaction mixture to 250-260°C while bubbling a stream of nitrogen through the solution.

-

Maintain the reaction at this temperature. The completion of the polymerization is indicated by the cessation of iodine evolution.

-

After the reaction is complete, cool the mixture and dilute with 1-chloronaphthalene.

-

Allow the solution to cool to room temperature to let the polymer solidify.

-

Triturate the resulting solids with methanol and then pour into a larger volume of methanol (e.g., 200 mL).

-

Collect the polymer by filtration and dry it in the air.

-

For further purification, dissolve the polymer in 1-chloronaphthalene, allow it to cool and precipitate, and then filter.

-

Wash the purified polymer sequentially with hot methanol and hot chloroform, followed by a final methanol wash.

-

Dry the final PPS product in a vacuum oven at 120°C overnight. The product should be a pale yellow powder.

Visualizations

Reaction Pathway Diagram

References

Application Notes and Protocols: 4-Bromophenyl Disulfide in Rubber Vulcanization

Introduction

4-Bromophenyl disulfide, also known as bis(4-bromophenyl) disulfide, is an aromatic disulfide compound that holds potential for application in the rubber industry. While specific research on this compound is limited, its chemical structure suggests possible roles as a peptizing agent, a vulcanization modifier, or a secondary accelerator in rubber compounding. Aromatic disulfides are known to influence the mastication process of natural rubber and can participate in the complex chemistry of sulfur vulcanization, potentially affecting the crosslink structure and, consequently, the final properties of the vulcanizate.

These application notes provide a comprehensive overview of the potential uses of this compound in rubber vulcanization, including hypothetical quantitative data and detailed experimental protocols to guide researchers and scientists in this area.

Potential Applications

-

Peptizing Agent: Like other aromatic disulfides, this compound may act as a chemical peptizer for natural rubber. Peptizers are used to break down the long polymer chains of rubber during the mastication (mixing) process, reducing its viscosity and making it easier to process and mix with other ingredients. This can lead to energy savings and improved dispersion of fillers.

-

Vulcanization Modifier/Secondary Accelerator: During sulfur vulcanization, this compound could act as a sulfur donor or participate in interchange reactions with polysulfidic crosslinks. This can influence the distribution of mono-, di-, and polysulfidic crosslinks in the vulcanizate network. A higher proportion of monosulfidic and disulfidic links generally leads to improved heat aging resistance and lower compression set. It may also act as a secondary accelerator, working in conjunction with a primary accelerator to modify the cure rate and scorch time.

Quantitative Data Summary

The following tables present hypothetical data illustrating the potential effects of this compound on the cure characteristics and mechanical properties of a natural rubber (NR) compound. This data is intended to be representative and should be confirmed by experimental work.

Table 1: Effect of this compound on Cure Characteristics of Natural Rubber

| Parameter | Control (0 phr) | 0.5 phr this compound | 1.0 phr this compound | 2.0 phr this compound |

| Mooney Scorch Time (t_s1, min) at 120°C | 15.2 | 14.5 | 13.8 | 12.5 |

| Optimum Cure Time (t_90, min) at 150°C | 12.8 | 11.5 | 10.2 | 9.1 |

| Minimum Torque (ML, dNm) | 1.5 | 1.3 | 1.1 | 0.9 |

| Maximum Torque (MH, dNm) | 18.5 | 18.2 | 17.9 | 17.5 |

| Torque Difference (MH-ML, dNm) | 17.0 | 16.9 | 16.8 | 16.6 |

| Cure Rate Index (CRI, 100/(t_90 - t_s1)) | 7.9 | 9.1 | 10.4 | 12.2 |

Note: phr = parts per hundred rubber.

Table 2: Effect of this compound on Mechanical Properties of Natural Rubber Vulcanizates

| Property | Control (0 phr) | 0.5 phr this compound | 1.0 phr this compound | 2.0 phr this compound |

| Tensile Strength (MPa) | 25.1 | 24.8 | 24.5 | 24.0 |

| Elongation at Break (%) | 650 | 640 | 630 | 610 |

| Modulus at 300% Elongation (MPa) | 10.2 | 10.5 | 10.8 | 11.2 |

| Hardness (Shore A) | 60 | 61 | 62 | 63 |

| Tear Strength (kN/m) | 45 | 44 | 43 | 41 |

| Compression Set (24h at 70°C, %) | 25 | 22 | 19 | 16 |

| Heat Aging (% change in Tensile Strength after 72h at 100°C) | -30 | -25 | -20 | -15 |

Experimental Protocols

This section provides detailed methodologies for the preparation and testing of rubber compounds containing this compound.

1. Protocol for Compounding and Curing

-

Objective: To prepare and vulcanize natural rubber compounds with varying concentrations of this compound.

-

Materials:

-

Natural Rubber (SMR 20)

-

Zinc Oxide (ZnO)

-

Stearic Acid

-

N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (Primary Accelerator)

-

Sulfur

-

This compound

-

Carbon Black (N330)

-

-

Equipment:

-

Two-roll mill

-

Internal mixer (e.g., Banbury mixer)

-

Hydraulic press with heated platens

-

Molds for test specimens

-

-

Procedure:

-

Mastication: Masticate the natural rubber on a two-roll mill until a coherent band is formed.

-

Addition of Ingredients (Non-productive Stage):

-

Add Zinc Oxide and Stearic Acid and mix until well dispersed.

-

Add Carbon Black in increments, ensuring complete dispersion after each addition.

-

Add this compound at the desired concentration (e.g., 0, 0.5, 1.0, 2.0 phr) and mix thoroughly.

-

-

Sheet out and Cool: Sheet out the compound and allow it to cool to room temperature.

-

Addition of Curatives (Productive Stage):

-

Return the cooled masterbatch to the mill.

-

Add TBBS and Sulfur.

-

Mix until the curatives are fully dispersed, keeping the mill temperature below 100°C to prevent scorching.

-

-

Homogenization and Sheeting: Homogenize the final compound and sheet it out to the desired thickness for molding.

-

Curing:

-

Cut the uncured rubber sheets into appropriate sizes for the molds.

-

Place the rubber in the pre-heated mold in the hydraulic press.

-

Cure at 150°C for the optimum cure time (t_90) determined from rheometer tests, under a pressure of approximately 10 MPa.

-

After curing, remove the vulcanized sheets from the mold and allow them to cool to room temperature.

-

-

2. Protocol for Rheological Characterization

-

Objective: To determine the cure characteristics of the rubber compounds.

-

Equipment: Moving Die Rheometer (MDR).

-

Procedure:

-

Place a sample of the uncured rubber compound (approximately 5 g) into the pre-heated MDR chamber at 150°C.

-

Run the test for a sufficient time to observe the full vulcanization curve (e.g., 30 minutes).

-

Record the torque as a function of time.

-

From the resulting rheograph, determine the following parameters:

-

Minimum torque (ML)

-

Maximum torque (MH)

-

Scorch time (t_s1)

-

Optimum cure time (t_90)

-

-

3. Protocol for Mechanical Property Testing

-

Objective: To evaluate the mechanical properties of the vulcanized rubber.

-

Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell.

-

Shore A durometer.

-

Tear strength tester.

-

Compression set testing fixture.

-

Aging oven.

-

-

Procedure:

-

Specimen Preparation: Die-cut dumbbell-shaped specimens for tensile testing and appropriate specimens for tear, hardness, and compression set tests from the vulcanized sheets.

-

Tensile Testing (ASTM D412):

-

Measure the thickness and width of the gauge section of the dumbbell specimens.

-

Mount the specimen in the grips of the UTM.

-

Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.

-

Record the force and elongation to calculate tensile strength, elongation at break, and modulus.

-

-

Hardness Testing (ASTM D2240):

-

Use a Shore A durometer to measure the hardness of the vulcanized sheet at multiple points and calculate the average.

-

-

Tear Strength Testing (ASTM D624):

-

Use the appropriate die to cut the test specimen.

-

Mount the specimen in the UTM and apply a constant rate of extension until the specimen tears.

-

Record the maximum force to calculate the tear strength.

-

-

Compression Set Testing (ASTM D395, Method B):

-

Measure the initial thickness of the cylindrical test specimen.

-

Place the specimen in the compression device and compress it by 25%.

-

Place the device in an oven at 70°C for 24 hours.

-

Remove the device from the oven, release the specimen, and allow it to cool for 30 minutes.

-

Measure the final thickness and calculate the compression set percentage.

-

-

Heat Aging Test (ASTM D573):

-

Place tensile test specimens in an aging oven at 100°C for 72 hours.

-

After aging, allow the specimens to cool to room temperature for at least 24 hours.

-

Perform tensile testing as described above and calculate the percentage change in properties.

-

-

Visualizations

Caption: Experimental workflow for evaluating this compound in rubber.

Caption: Hypothesized role of this compound in vulcanization.

Application of 4-Bromophenyl Disulfide in Pharmaceutical Synthesis: A Review of Potential Uses

Introduction

4-Bromophenyl disulfide, also known as bis(4-bromophenyl) disulfide or 4,4'-dibromodiphenyl disulfide, is an organosulfur compound with the chemical formula (BrC₆H₄S)₂. While its direct application as a key intermediate in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, its chemical structure suggests potential utility as a building block in the development of novel therapeutic agents. The presence of the 4-bromophenyl group provides a reactive handle for various cross-coupling reactions, and the disulfide linkage can be cleaved to generate reactive thiol intermediates. This application note explores the potential uses of this compound in pharmaceutical synthesis based on established chemical principles and analogous reactions.

Potential as a Precursor for Thiol-Containing Pharmaceuticals

The disulfide bond in this compound can be readily reduced to yield 4-bromothiophenol. This thiol-containing intermediate can then be incorporated into drug scaffolds. Thiol groups are present in various pharmaceuticals and are often crucial for their biological activity, for example, by acting as enzyme inhibitors or antioxidants.

Hypothetical Synthetic Pathway:

A potential synthetic application could involve the reductive cleavage of this compound followed by nucleophilic substitution or addition reactions.

Experimental Workflow for Generation of 4-Bromothiophenol and Subsequent Derivatization

Caption: General workflow for the potential use of this compound.

Role in the Synthesis of Molecules with a 4-Bromophenylthio Moiety

The 4-bromophenylthio group can be introduced into a molecule through reactions involving this compound. This moiety can serve as a key structural component or as a precursor for further functionalization, such as through Suzuki or Sonogashira coupling reactions, leveraging the bromine atom.

Table 1: Hypothetical Reaction Conditions for Introducing a 4-Bromophenylthio Group

| Reaction Type | Reagents & Conditions | Product Type | Potential Pharmaceutical Application |

| Nucleophilic Aromatic Substitution | This compound, Nucleophile (e.g., amine, alcohol), Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Aryl sulfide | Synthesis of kinase inhibitors, anti-inflammatory agents |

| Thiol-Ene "Click" Reaction | 4-Bromothiophenol (from disulfide), Alkene-containing molecule, Photoinitiator or Radical initiator | Thioether | Bioconjugation, development of targeted drug delivery systems |

Application in the Synthesis of Biologically Active Disulfides

While less common, some drug molecules or prodrugs incorporate a disulfide bond. This compound could be used in disulfide exchange reactions to synthesize unsymmetrical disulfides with potential biological activity.

Experimental Protocols

Protocol 1: Reductive Cleavage of this compound to 4-Bromothiophenol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄) or Dithiothreitol (DTT)

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 4-bromothiophenol, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of a 4-Bromophenylthio-Containing Compound via Nucleophilic Substitution

Materials:

-

4-Bromothiophenol (from Protocol 1)

-

Electrophilic substrate (e.g., an alkyl halide or a molecule with a good leaving group)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a solution of 4-bromothiophenol (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C to form the thiolate.

-

Add the electrophilic substrate (1.0-1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 4-bromophenylthio-containing compound.

Conclusion

While direct, documented evidence for the use of this compound as an intermediate in the synthesis of currently marketed pharmaceuticals is scarce, its chemical properties make it a potentially valuable tool for drug discovery and development. Its ability to serve as a precursor for 4-bromothiophenol and to introduce the 4-bromophenylthio moiety into molecules opens avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols provided here offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further research is needed to fully elucidate its role and potential in pharmaceutical synthesis.

Application Notes and Protocols: Synthesis of 4-Bromophenyl Disulfide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,4'-dibromodiphenyl disulfide, a key intermediate in the development of novel therapeutic agents. The primary synthetic route involves the oxidation of 4-bromothiophenol. This application note includes a step-by-step procedure for the synthesis using hydrogen peroxide as the oxidant, characterization data, and a discussion of the relevance of disulfide-containing compounds in cellular signaling pathways, particularly as potential modulators of protein tyrosine phosphatases (PTPs).

Introduction

Diaryl disulfide derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The disulfide bond, a covalent linkage between two sulfur atoms, plays a crucial role in the structural stability and function of many proteins.[1][2] The reversible nature of the thiol-disulfide exchange mechanism is a fundamental process in cellular signaling, redox homeostasis, and protection against oxidative stress.[3] Alterations in disulfide bonding are implicated in various diseases, including cancer and autoimmune disorders.[1]

4-Bromophenyl disulfide derivatives, in particular, serve as versatile intermediates in organic synthesis and have potential applications in the rubber and polymer industries. Their structural motifs are also being explored for the development of novel pharmaceuticals. This protocol details a reliable and efficient method for the synthesis of 4,4'-dibromodiphenyl disulfide.

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of 4,4'-dibromodiphenyl disulfide is presented in Table 1.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈Br₂S₂ | PubChem CID: 219553 |

| Molecular Weight | 376.13 g/mol | PubChem CID: 219553 |

| Melting Point | 91-93 °C | LookChem |

| Appearance | White to off-white solid | General observation |

| Yield | >95% | Adapted from similar syntheses |

| ¹H NMR (CDCl₃) | δ 7.43 (d, J = 8.6 Hz, 4H), 7.35 (d, J = 8.6 Hz, 4H) | ResearchGate |

| ¹³C NMR (CDCl₃) | δ 136.1, 132.3, 128.9, 121.5 | ResearchGate |

Experimental Protocols

Synthesis of 4,4'-Dibromodiphenyl Disulfide via Hydrogen Peroxide Oxidation

This protocol is adapted from a general and reliable method for the oxidation of thiols to disulfides.

Materials:

-

4-bromothiophenol

-

30% Hydrogen peroxide (H₂O₂)

-

Trifluoroethanol

-

Sodium sulfite

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 100-mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (e.g., 0.1 mol) in trifluoroethanol (50 mL).

-

Cool the stirred mixture in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide (0.11 mol) dropwise over a period of 15-20 minutes using an addition funnel.

-